molecular formula C13H16ClFN2O2 B2696257 2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine CAS No. 2094208-95-2

2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine

Cat. No.: B2696257
CAS No.: 2094208-95-2
M. Wt: 286.73
InChI Key: ZHHOTXKMDGQFQM-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine is an organic compound with potential applications in various scientific fields such as chemistry, biology, and medicine. This pyridine derivative is of particular interest due to its unique chemical structure, which combines the reactive features of pyrrolidine and pyridine rings with chloro and fluoro substituents, making it a versatile compound for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine typically involves multi-step organic reactions. One common synthetic route involves the acylation of pyrrolidine with ethoxymethyl chloride, followed by the introduction of a fluoro substituent on the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The chloro substituent can be introduced through a halogenation reaction using thionyl chloride or phosphorus oxychloride under controlled conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production often mirrors laboratory synthesis but on a larger scale with optimized reaction conditions to ensure higher yields and purity. Scale-up processes may involve the use of continuous flow reactors to enhance reaction efficiency and safety. Catalysts and reagents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chloro and fluoro substituents on the pyridine ring makes it particularly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions

Reagents such as sodium hydride, lithium aluminum hydride, and organolithium reagents are commonly used for nucleophilic substitution reactions. Oxidation can be achieved using agents like potassium permanganate or chromium trioxide, while reduction reactions may employ catalytic hydrogenation or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound, leading to a variety of functionalized products.

Scientific Research Applications

2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine is used in several scientific research areas due to its reactive functional groups:

  • Chemistry

    Serves as a building block in organic synthesis for creating complex molecules and as an intermediate in the development of pharmaceuticals.

  • Biology

    Used in the study of enzyme inhibition and binding affinity studies due to its potential interactions with biological macromolecules.

  • Medicine

    Investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific pathways.

  • Industry

    Employed in the manufacture of advanced materials, including polymers and specialty chemicals, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The chloro and fluoro substituents enhance the compound's binding affinity and specificity, making it effective in modulating biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 2-Chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-3-fluoropyridine stands out due to its unique combination of chloro and fluoro substituents on the pyridine ring:

  • Similar Compounds

    2-Chloro-3-fluoropyridine, 3-Fluoro-5-(hydroxymethyl)pyrrolidine, 5-Chloro-2-(methylpyrrolidine)carbonylpyridine.

  • Uniqueness

    The ethoxymethyl group and combined chloro-fluoro substitution impart distinctive reactivity and functional versatility, making it more suitable for specific synthetic applications and biological studies.

This compound's multifunctional nature and versatility make it an invaluable tool in various scientific disciplines. Its unique chemical structure and reactivity profile offer exciting possibilities for future research and industrial applications.

Properties

IUPAC Name

(6-chloro-5-fluoropyridin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2/c1-2-19-8-9-3-4-17(7-9)13(18)10-5-11(15)12(14)16-6-10/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHOTXKMDGQFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)C2=CC(=C(N=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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